molecular formula C23H22FN3O5S B4580565 N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4580565
M. Wt: 471.5 g/mol
InChI Key: SGDNUEPABSYERZ-UHFFFAOYSA-N
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Description

N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C23H22FN3O5S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.12642015 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Design

The synthesis of complex molecules often involves multi-step reactions that incorporate various functional groups, as seen in compounds with similar structures to N2-(4-fluorobenzyl)-N1-(2-methyl-5-nitrophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. For instance, the synthesis of 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence demonstrates the complexity and creativity in chemical synthesis, offering pathways to highly functionalized molecules for various applications (Bunce et al., 2008).

Biological Interactions and Potential Drug Design

Sulfonamides and related molecules have shown promise in biological applications, including antimicrobial activity. A study on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated that these compounds could serve as potent antifungal and antibacterial agents (Janakiramudu et al., 2017). This suggests the potential for compounds with similar structural features to be explored for drug development.

Materials Science and Engineering

The structural motifs found in N2-(4-fluorobenzyl)-N1-(2-methyl-5-nitrophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide could be of interest in materials science, particularly for the development of new polymeric materials. For instance, guanidinium-functionalized anion exchange polymer electrolytes have been synthesized for applications in energy storage and conversion, showcasing the utility of incorporating specific functional groups for targeted material properties (Kim et al., 2011).

Analytical Chemistry and Detection Methods

Compounds containing nitro groups and other specific functionalities can also be utilized in analytical chemistry for the detection of various substances. An example is the indirect fluorescent determination method for non-fluorescent aromatic compounds, highlighting the versatility of nitro-aromatic compounds in enhancing detection sensitivity and specificity (Zhang et al., 2008).

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S/c1-16-3-11-21(12-4-16)33(31,32)26(14-18-6-8-19(24)9-7-18)15-23(28)25-22-13-20(27(29)30)10-5-17(22)2/h3-13H,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDNUEPABSYERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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